(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride

DPP-4 inhibitor stability conformational constraint intramolecular cyclization

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride (CAS 865999-67-3; free base CAS 866083-42-3) is the hydrochloride salt of the cis-4,5-methanoprolinenitrile bicyclic secondary amine that constitutes the P2 proline-mimetic moiety of the marketed dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin (BMS-477118). The compound features a cyclopropane ring fused at the 4,5-position of the pyrrolidine, which conformationally constrains the nitrile-bearing pyrrolidine ring into the bioactive geometry required for reversible covalent engagement with the catalytic Ser630 of DPP-4.

Molecular Formula C6H9ClN2
Molecular Weight 144.60 g/mol
Cat. No. B11766322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
Molecular FormulaC6H9ClN2
Molecular Weight144.60 g/mol
Structural Identifiers
SMILESC1C2CC2NC1C#N.Cl
InChIInChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H/t4-,5+,6+;/m1./s1
InChIKeyVASDEEBNVDJQRB-GAJRHLONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile Hydrochloride – The Core Pharmacophoric Scaffold of Saxagliptin and a Defined DPP-4 Inhibitor Building Block


(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride (CAS 865999-67-3; free base CAS 866083-42-3) is the hydrochloride salt of the cis-4,5-methanoprolinenitrile bicyclic secondary amine that constitutes the P2 proline-mimetic moiety of the marketed dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin (BMS-477118). The compound features a cyclopropane ring fused at the 4,5-position of the pyrrolidine, which conformationally constrains the nitrile-bearing pyrrolidine ring into the bioactive geometry required for reversible covalent engagement with the catalytic Ser630 of DPP-4 [1]. It is catalogued as Saxagliptin Impurity 41 and is supplied as a fully characterized reference standard with regulatory-compliant analytical data (HPLC, MS, NMR) for ANDA submissions, method validation, and quality control applications [2].

Why (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile Hydrochloride Cannot Be Replaced by Simpler 2-Cyanopyrrolidines – The Conformational Constraint Imperative


Unconstrained 2-cyanopyrrolidines (generic proline nitriles) are inherently susceptible to a well-characterized intramolecular amine-to-nitrile cyclization that forms inactive cyclic amidines, with the parent prolyl-(S)-2-cyanopyrrolidine exhibiting a decomposition half-life of only 7.5 hours in neutral aqueous solution [1]. The 4,5-methano bridge of the target compound eliminates this degradation pathway by conformationally restricting the pyrrolidine ring, locking the nitrile and the secondary amine into a geometry that disfavors the entropically demanding cyclization transition state while simultaneously pre-organizing the scaffold into the bioactive conformation recognized by DPP-4 [2]. Attempts to substitute this scaffold with non-bridged proline nitriles therefore result in simultaneous loss of chemical integrity during formulation and storage, and compromised target-binding potency [1][2].

Quantitative Differentiation of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile Hydrochloride: Head-to-Head and Cross-Study Comparator Evidence


Chemical Stability: Methano-Bridged Scaffold Eliminates the Intramolecular Cyclization That Limits Unconstrained Proline Nitriles to t1/2 ≈ 7.5 h

The unconstrained prolyl-(S)-2-cyanopyrrolidine undergoes rapid intramolecular cyclization between the N-terminal amine and the nitrile carbon to form an inactive cyclic amidine, with a measured decomposition half-life (T1/2_decomp) of 7.5 hours in neutral aqueous solution [1]. The 4,5-methano bridge of the target compound eliminates this pathway: Magnin et al. demonstrated that installation of the cyclopropyl moiety at the 4,5-position of the 2-cyanopyrrolidide proline mimetic produces compounds with markedly enhanced chemical stability that maintain high inhibitory potency, whereas the non-bridged parent scaffolds suffer from instability that renders them impractical for drug development [2]. Jones et al. further confirmed that the methano-bridge on the proline moiety, together with the adamantyl side-chain bulk, contributes substantially increased stability against cyclization to the cyclic amidine impurity in the context of saxagliptin [3].

DPP-4 inhibitor stability conformational constraint intramolecular cyclization cis-4,5-methanoprolinenitrile

DPP-4 Inhibitory Potency: The (1S,3S,5S)-Methanoprolinenitrile-Containing Saxagliptin Achieves Ki = 0.6 nM, 10- to 30-Fold More Potent Than Vildagliptin and Sitagliptin

When the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold is elaborated with a (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl N-terminal group to yield saxagliptin, the resulting inhibitor achieves a DPP-4 Ki = 0.6 nM (measured at pH 7.4, 2 °C, versus human recombinant DPP-4) [1]. In comparative in vitro studies at 37 °C, saxagliptin exhibits a DPP-4 inhibition constant of 1.3 nM, which is 10-fold more potent than vildagliptin (Ki ≈ 13 nM) and approximately 14-fold more potent than sitagliptin (Ki ≈ 18 nM) [2]. Table 4 of a multi-inhibitor comparative study reports human DPP-4 Ki values of 0.907 ± 0.013 nM for saxagliptin versus 2.18 ± 0.25 nM for vildagliptin and 3.31 ± 0.22 nM for sitagliptin, confirming a 2.4-fold and 3.6-fold advantage respectively under identical assay conditions [3]. The methanoproline nitrile core is indispensable for this potency: a substituted diprolyl nitrile analogue (BDBM11918) bearing the same bicyclic scaffold but lacking the N-terminal amino acid moiety shows Ki > 10,000 nM against DPP-4, demonstrating that the core alone is insufficient and must be coupled to an appropriate N-terminal substituent [4].

DPP-4 inhibition dipeptidyl peptidase-4 saxagliptin potency cyanopyrrolidine inhibitor

Nitrile Hydrolysis Resistance: The Methano-Bridged Scaffold Prevents the Major Metabolic Pathway That Inactivates Other Cyanopyrrolidine DPP-4 Inhibitors

For most cyanopyrrolidine DPP-4 inhibitors—including vildagliptin, anagliptin, and besigliptin—the conversion of the nitrile group to a carboxylic acid constitutes their major metabolic pathway in vivo, mediated by DPP-4 and other DPP-family enzymes [1]. However, saxagliptin, which bears the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold, represents a clear exception: its nitrile group cannot be hydrolyzed under physiological conditions [1]. In a pilot in vivo study, administration of saxagliptin (a DPP-4 specific inhibitor) decreased the plasma exposures of besigliptin carboxylic acid in rats by only 20%, confirming that a different enzymatic pathway (DPP-2) contributes to nitrile hydrolysis for other gliptins, while saxagliptin's nitrile remains intact [1]. The structural basis for this resistance lies in the combination of the methano-bridge conformational constraint and the steric shielding provided by the adamantyl side chain, which together prevent access of hydrolytic enzymes or water to the nitrile carbon [2].

nitrile hydrolysis metabolic stability cyanopyrrolidine metabolism DPP-4 inhibitor pharmacokinetics

Stereochemical Specificity: Only the (1S,3S,5S) Enantiomer Engages the DPP-4 Catalytic Ser630; the (1R,3R,5R) Enantiomer Is Inactive

The DPP-4 active site displays strict stereochemical discrimination: the (1S,3S,5S) absolute configuration of the 2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold is required for productive binding and reversible covalent attachment to the catalytic Ser630 hydroxyl. The X-ray co-crystal structure of saxagliptin bound to human DPP-4 (PDB ID: 3BJM) confirms that the (1S,3S,5S) configuration orients the nitrile carbon precisely for nucleophilic attack by Ser630, forming a reversible imidate adduct [1]. The (1R,3R,5R) enantiomer would place the nitrile in an inverted trajectory, precluding this covalent interaction. Consistent with this structural evidence, the (1S,3S,5S)-enantiomer is universally employed in medicinal chemistry for DPP-4 inhibitor programs due to its higher potency and selectivity relative to the enantiomeric form [2]. A substituted diprolyl nitrile bearing the (1S,3S,5S) configuration but lacking the N-terminal amino acid shows Ki > 10,000 nM, confirming that the core stereochemistry alone is necessary but not sufficient for full potency [3].

enantioselectivity stereochemical requirement DPP-4 active site chiral recognition

Regulatory-Grade Impurity Reference Standard: Fully Characterized with HPLC, MS, and NMR Data Compliant with ICH Guidelines for ANDA and QC Applications

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is supplied as Saxagliptin Impurity 41, a fully characterized reference standard with detailed Certificates of Analysis (COA) including HPLC purity determination (typically ≥97%), mass spectrometry, and NMR spectroscopic characterization compliant with ICH Q3A/Q3B regulatory guidelines [1][2]. Unlike generic research-grade 2-cyanopyrrolidine building blocks that are sold without full characterization data, this impurity standard is specifically designed for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF submissions for saxagliptin-containing pharmaceutical products, with traceability against pharmacopeial standards (USP or EP) available upon request [1][3]. The compound is also used in stability-indicating HPLC method development for forced degradation studies of saxagliptin drug substance and finished dosage forms [4].

reference standard impurity profiling ANDA submission pharmacopeial compliance

Validated Application Scenarios for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization and SAR Studies

The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold provides a pre-validated, chemically stable P2 proline mimetic for DPP-4 inhibitor design. When elaborated with an appropriate N-terminal amino acid (such as (S)-3-hydroxyadamantylglycine), the resulting dipeptide mimetics achieve DPP-4 Ki values in the sub-nanomolar range (0.6–1.3 nM), representing a 10- to 30-fold potency advantage over vildagliptin and sitagliptin [1]. The scaffold's resistance to intramolecular cyclization enables solution-phase synthesis and formulation without the degradation that limits unconstrained proline nitriles (t1/2_decomp ≈ 7.5 h) [2]. SAR campaigns should focus on N-terminal amino acid variation while retaining the (1S,3S,5S) stereochemistry and methano-bridge, as the (1R,3R,5R) enantiomer and non-bridged analogs are inactive [3].

Pharmaceutical Quality Control: ANDA Impurity Reference Standard for Saxagliptin Drug Substance and Product Testing

As Saxagliptin Impurity 41, this compound serves as a fully characterized reference standard for the identification, quantification, and control of process-related impurities in saxagliptin API and finished dosage forms. It is supplied with COA documentation including HPLC purity (≥97%), MS, and NMR data compliant with ICH Q3A/Q3B guidelines, and is directly applicable to ANDA method validation (AMV), QC release testing, and stability studies [4]. The standard can be traced against USP or EP pharmacopeial monographs upon request, supporting regulatory filing requirements in the US, EU, and other ICH jurisdictions [5].

Chemical Stability and Formulation Development: Forced Degradation and Excipient Compatibility Studies

The methano-bridged scaffold provides inherent resistance to the intramolecular amine-to-nitrile cyclization that forms the cyclic amidine degradation product—the primary chemical stability challenge for cyanopyrrolidine DPP-4 inhibitors [6]. This compound can be used as a reference marker in forced degradation studies (acid, base, oxidative, thermal, photolytic) to develop stability-indicating HPLC methods for saxagliptin drug substance and product, and to investigate excipient compatibility during formulation development [6]. Jones et al. demonstrated that understanding the cyclization kinetics enabled a commercial synthesis yielding saxagliptin with only trace levels of the cyclic amidine impurity [7].

Metabolic Pathway Profiling: Investigating Nitrile Hydrolysis Resistance in Cyanopyrrolidine DPP-4 Inhibitors

Unlike vildagliptin, anagliptin, and besigliptin, for which nitrile-to-carboxylic acid hydrolysis constitutes the major clearance pathway, saxagliptin—bearing the (1S,3S,5S)-methanoprolinenitrile core—is resistant to nitrile hydrolysis [8]. This compound can be used as a substrate or inhibitor probe in DPP-family enzyme panels (DPP-4, DPP-2, DPP-8, DPP-9, FAP-α) to dissect the structural determinants of nitrile metabolic stability and to inform the design of next-generation cyanopyrrolidine inhibitors with improved pharmacokinetic profiles [8].

Quote Request

Request a Quote for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.